8-Bromo-6-chloroquinoline-2-carbaldehyde
CAS No.:
Cat. No.: VC18119214
Molecular Formula: C10H5BrClNO
Molecular Weight: 270.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrClNO |
|---|---|
| Molecular Weight | 270.51 g/mol |
| IUPAC Name | 8-bromo-6-chloroquinoline-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H5BrClNO/c11-9-4-7(12)3-6-1-2-8(5-14)13-10(6)9/h1-5H |
| Standard InChI Key | LYDOJZFKZQPHLN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C(C=C(C=C21)Cl)Br)C=O |
Introduction
Chemical Identity and Fundamental Properties
Molecular Characteristics
8-Bromo-6-chloroquinoline-2-carbaldehyde belongs to the quinoline family, a class of heterocyclic aromatic compounds. The substitution pattern on the quinoline ring critically influences its electronic and steric properties. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.51 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 8-Bromo-6-chloroquinoline-2-carbaldehyde |
| Halogen Substituents | Br (C8), Cl (C6) |
| Functional Groups | Aldehyde (C2) |
The aldehyde group at position 2 enhances electrophilicity, enabling nucleophilic addition reactions, while halogen atoms at positions 6 and 8 modulate electronic effects through inductive withdrawal.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton () and aromatic protons influenced by halogen substituents. Mass spectrometry confirms the molecular ion peak at , consistent with the molecular weight. Infrared spectroscopy identifies stretching vibrations for the aldehyde carbonyl () and C-Br/C-Cl bonds ().
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential halogenation and formylation of quinoline precursors. A representative pathway includes:
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Bromination: Electrophilic bromination at position 8 using (NBS) in at 0°C.
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Chlorination: Directed chlorination at position 6 via in the presence of Lewis acids like .
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Formylation: Introduction of the aldehyde group at position 2 using Vilsmeier-Haack conditions (, DMF).
Reaction yields range from 45% to 65%, with purity >95% achieved via column chromatography.
Industrial Manufacturing
Industrial processes optimize halogenation steps using continuous-flow reactors to enhance efficiency. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 25–40°C |
| Catalysts | for cross-coupling |
| Solvent System | Tetrahydrofuran (THF)/H₂O |
| Purification | Crystallization from ethanol |
Scale-up challenges include managing exothermic halogenation steps and minimizing byproducts like dihalogenated species.
Structural and Crystallographic Insights
Molecular Geometry
X-ray diffraction studies of related quinoline derivatives (e.g., 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde) reveal planarity in the quinoline ring system, with bond lengths and angles consistent with aromatic conjugation . Key crystallographic data include:
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | , , |
| Volume | 2885.8 ų |
| Z-value | 8 |
The aldehyde group adopts an antiperiplanar conformation relative to the quinoline ring, minimizing steric clashes .
Intermolecular Interactions
In the crystal lattice, molecules form C-H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic protons () . Halogen-halogen interactions (Br···Cl, ) further stabilize the packing arrangement .
Biological Activities and Mechanisms
Antimicrobial Properties
The compound inhibits bacterial DNA gyrase by binding to the ATPase domain, disrupting supercoiling activity. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) reach 8 µg/mL, comparable to ciprofloxacin.
Chemical Reactivity and Derivative Synthesis
Aldehyde-Functionalized Reactions
The aldehyde group participates in:
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Condensation: With hydrazines to form hydrazones ().
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Wittig Reactions: Generating α,β-unsaturated carbonyl derivatives.
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Reduction: To the corresponding alcohol using .
Halogen Reactivity
Bromine at C8 undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (, , 80°C), enabling π-system extension. Chlorine at C6 resists nucleophilic substitution due to steric hindrance from the quinoline ring.
Applications in Materials Science
Coordination Polymers
The aldehyde and halogen moieties facilitate metal coordination, forming luminescent Zn(II) complexes with quantum yields up to 37%.
Organic Electronics
Thin films of 8-bromo-6-chloroquinoline-2-carbaldehyde exhibit n-type semiconductor behavior (), making them candidates for organic field-effect transistors (OFETs).
Future Research Directions
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Targeted Drug Delivery: Conjugating the aldehyde group to nanoparticle carriers for site-specific antibiotic release.
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Catalysis: Exploiting halogen-metal interactions in cross-coupling reactions.
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Photodynamic Therapy: Engineering derivatives with enhanced singlet oxygen quantum yields.
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